5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline
Description
5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a nitro group and a piperazine ring attached to a chlorodifluorobenzoyl moiety.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N4O3/c21-14-11-16(23)15(22)10-13(14)20(28)26-8-6-25(7-9-26)17-3-4-18(27(29)30)19-12(17)2-1-5-24-19/h1-5,10-11H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPSIWYLPUQKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC(=C(C=C4Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 2-chloro-4,5-difluorobenzoic acid: This can be synthesized by halogenation of benzoic acid derivatives.
Formation of the piperazine derivative: The 2-chloro-4,5-difluorobenzoic acid is reacted with piperazine to form the piperazinyl derivative.
Coupling with 8-nitroquinoline: The piperazinyl derivative is then coupled with 8-nitroquinoline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorine atom in the chlorodifluorobenzoyl moiety can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Catalysts like palladium or copper are often employed.
Major Products
Reduction of the nitro group: Results in the formation of an amino derivative.
Substitution of the chlorine atom: Leads to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
- **4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine
Uniqueness
Compared to similar compounds, 5-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-yl]-8-nitroquinoline stands out due to its specific substitution pattern on the quinoline core and the presence of both nitro and chlorodifluorobenzoyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
